2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide
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Overview
Description
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a thiazole ring, and a propyl group attached to the benzamide core
Preparation Methods
The synthesis of 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Chemical Reactions Analysis
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide can undergo various chemical reactions, including:
Scientific Research Applications
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide can be compared with other similar compounds, such as:
2-fluoro-4-methylaniline: This compound shares the fluorine and methyl groups but lacks the thiazole ring and propyl group.
4-fluoro-2-methylphenylboronic acid: This compound contains a fluorine and methyl group but has a boronic acid functional group instead of the benzamide and thiazole rings.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole ring but differs in the substituents on the phenyl ring and the presence of a chlorine atom.
Properties
Molecular Formula |
C20H19FN2OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide |
InChI |
InChI=1S/C20H19FN2OS/c1-3-12-23(19(24)16-6-4-5-7-17(16)21)20-22-18(13-25-20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
BBSSXBVUYCIAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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